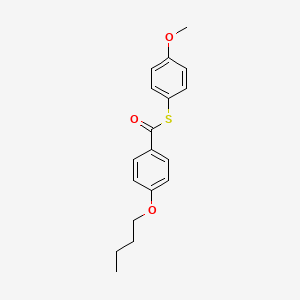
S-(4-Methoxyphenyl) 4-butoxybenzene-1-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4-Methoxyphenyl) 4-butoxybenzene-1-carbothioate is an organic compound with the molecular formula C18H22O3S It is a derivative of benzene, featuring both methoxy and butoxy substituents on the aromatic ring, along with a carbothioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Methoxyphenyl) 4-butoxybenzene-1-carbothioate typically involves the reaction of 4-methoxyphenyl thiol with 4-butoxybenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
S-(4-Methoxyphenyl) 4-butoxybenzene-1-carbothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioate group to a thiol or thioether.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, introducing new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or thioether derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
S-(4-Methoxyphenyl) 4-butoxybenzene-1-carbothioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of S-(4-Methoxyphenyl) 4-butoxybenzene-1-carbothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- S-(4-Methoxyphenyl) 4-methoxybenzene-1-carbothioate
- S-(4-Ethoxyphenyl) 4-butoxybenzene-1-carbothioate
Uniqueness
S-(4-Methoxyphenyl) 4-butoxybenzene-1-carbothioate is unique due to the combination of its methoxy and butoxy substituents, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different physical properties, such as solubility and melting point, as well as distinct biological effects.
Properties
CAS No. |
62525-74-0 |
|---|---|
Molecular Formula |
C18H20O3S |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
S-(4-methoxyphenyl) 4-butoxybenzenecarbothioate |
InChI |
InChI=1S/C18H20O3S/c1-3-4-13-21-16-7-5-14(6-8-16)18(19)22-17-11-9-15(20-2)10-12-17/h5-12H,3-4,13H2,1-2H3 |
InChI Key |
PDPANRPLESJBGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















